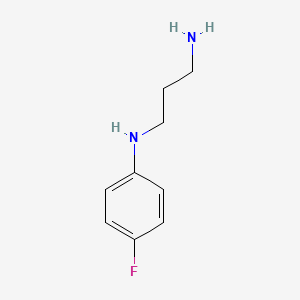

N-(3-Aminopropyl)-4-fluoroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-Aminopropyl)-4-fluoroaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a fluorinated aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)-4-fluoroaniline typically involves the reaction of 4-fluoronitrobenzene with 3-aminopropylamine. The process begins with the reduction of 4-fluoronitrobenzene to 4-fluoroaniline, followed by a nucleophilic substitution reaction with 3-aminopropylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)-4-fluoroaniline undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom on the aniline ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

N-(3-Aminopropyl)-4-fluoroaniline has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein labeling.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain biological molecules. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

(3-Aminopropyl)triethoxysilane: Similar in structure but contains a triethoxysilane group instead of a fluorinated aniline ring.

3-(4-Fluorophenyl)propylamine: Similar in structure but lacks the amino group on the propyl chain.

Uniqueness

N-(3-Aminopropyl)-4-fluoroaniline is unique due to the presence of both the amino group and the fluorinated aniline ring. This combination imparts distinct chemical properties, such as increased reactivity and binding affinity, making it valuable for various applications in research and industry .

Biological Activity

N-(3-Aminopropyl)-4-fluoroaniline is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

This compound exhibits a range of biochemical interactions that make it relevant in various research fields:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, affecting metabolic pathways. This inhibition is crucial for understanding its therapeutic potential in diseases where enzyme activity is dysregulated.

- Cellular Effects : It influences cell signaling pathways, particularly the MAPK/ERK pathway, which is vital for cell proliferation and differentiation. This modulation can lead to changes in gene expression and cellular behavior.

The mechanism of action for this compound involves several key interactions:

- Binding Affinity : The amino group can form hydrogen bonds with the active sites of enzymes, while the fluorinated aromatic ring enhances hydrophobic interactions, increasing binding specificity.

- Bioactivation : Similar to other fluoroanilines, this compound undergoes metabolic activation to reactive intermediates, which may contribute to its biological effects .

3.1 Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties:

- Antibacterial Studies : In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, its activity was compared with standard antibiotics like ampicillin, showing comparable efficacy against strains such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | Ampicillin |

| Escherichia coli | 20 µg/mL | Kanamycin |

| Pseudomonas aeruginosa | 25 µg/mL | Ciprofloxacin |

3.2 Neurological Applications

This compound has been identified as a potential building block in pharmaceuticals targeting neurological disorders. Its ability to interact with specific biological pathways suggests it could influence conditions such as depression or anxiety through modulation of neurotransmitter systems.

Case Study 1: Enzyme Interaction

A study focused on the interaction of this compound with cytochrome P450 enzymes demonstrated that the compound could enhance the bioactivation process leading to reactive benzoquinoneimines, which are implicated in various toxicological pathways . This finding emphasizes the importance of understanding both therapeutic benefits and potential toxicities.

Case Study 2: Antibacterial Efficacy

In a comparative study involving several fluoroanilines, this compound exhibited significant antibacterial activity against clinical isolates. The study utilized disc diffusion assays to assess susceptibility, revealing that the compound's structural features contribute to its potency against resistant bacterial strains .

5. Conclusion

This compound demonstrates promising biological activity through its interactions with enzymes and cellular pathways. Its potential applications in antimicrobial therapy and neurological disorders highlight the need for further research into its mechanisms and efficacy. Ongoing studies will be crucial in elucidating its full therapeutic potential and safety profile.

Properties

Molecular Formula |

C9H13FN2 |

|---|---|

Molecular Weight |

168.21 g/mol |

IUPAC Name |

N'-(4-fluorophenyl)propane-1,3-diamine |

InChI |

InChI=1S/C9H13FN2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,12H,1,6-7,11H2 |

InChI Key |

QWOMWKRCVFRAGA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NCCCN)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.